N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide
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Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the sulfonyl linkage in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s activity, which can have various effects depending on the specific subtype of the receptor that the compound binds to .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects various biochemical pathways. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the compound’s bioavailability, which is a measure of how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific alpha1-adrenergic receptor subtype it interacts with . These effects can include changes in cell signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH of the environment, the presence of other molecules, and physical conditions such as temperature . These factors can affect the compound’s stability, its ability to reach its target sites, and its interactions with its targets .
Preparation Methods
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)ethanesulfonamide can be compared with other piperazine derivatives such as:
Trazodone: An antidepressant that also contains a piperazine ring but differs in its pharmacological profile and therapeutic applications.
These comparisons highlight the unique structural features and pharmacological activities of this compound, making it a compound of significant interest in scientific research and therapeutic development.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5S2/c1-3-24(19,20)16-8-13-25(21,22)18-11-9-17(10-12-18)14-6-4-5-7-15(14)23-2/h4-7,16H,3,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCIYWMYIBXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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